Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate
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Overview
Description
Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate typically involves the reaction of 3-chlorobenzaldehyde with ethyl 3-aminopropanoate. The reaction is carried out in the presence of a suitable catalyst, such as pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . The reaction proceeds at room temperature, yielding the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-{[(3-chlorophenyl)methyl]amino}propanoic acid.
Reduction: Formation of 3-{[(3-chlorophenyl)methyl]amino}propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavoring agents.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate is unique due to the presence of the 3-chlorophenyl group and the amino propanoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-2-16-12(15)6-7-14-9-10-4-3-5-11(13)8-10/h3-5,8,14H,2,6-7,9H2,1H3 |
InChI Key |
YMFIWHDGNLCBSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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